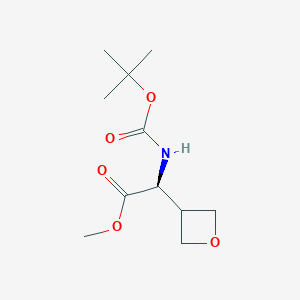
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95% (MTBA) is an organic compound that is widely used in scientific research. It is a versatile and useful reagent for many chemical and biochemical reactions. MTBA has many applications in the laboratory, and its properties make it an ideal reagent in organic synthesis.
Mecanismo De Acción
MTBA acts as a leaving group in organic synthesis. It is a nucleophilic reagent and reacts with electrophiles to form new covalent bonds. The reaction is reversible and can be used to synthesize a variety of compounds. The reaction is also used in the synthesis of peptides, proteins, and other organic compounds.
Biochemical and Physiological Effects
MTBA has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the production of nitric oxide, a compound involved in inflammation. In addition, MTBA has been shown to reduce the activity of enzymes involved in the production of free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a stable reagent and is not easily degraded. It is also highly soluble in a variety of organic solvents, making it ideal for use in a variety of laboratory applications. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that MTBA is a toxic compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for MTBA. One potential direction is the development of new synthetic methods for its use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted to explore its potential for use in drug discovery and development. Finally, further studies could be conducted to explore its potential uses in the synthesis of polymers materials and in the production of nanomaterials.
Métodos De Síntesis
MTBA is synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of a tert-butyloxycarbonyl (Boc) protecting group, an oxetan-3-yl leaving group, and a phosphine catalyst to form MTBA. The reaction is carried out in the presence of an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO). The reaction is simple and efficient, and yields high yields of MTBA.
Aplicaciones Científicas De Investigación
MTBA is used in a variety of scientific research applications. It is used for the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. MTBA is also used in the synthesis of nucleotides and in the synthesis of complex natural products. In addition, it is used in the preparation of organometallic compounds and in the synthesis of polymers materials.
Propiedades
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)